molecular formula C5H5ClN2O2 B1584271 4-Chloro-5-methoxypyridazin-3(2H)-one CAS No. 63910-43-0

4-Chloro-5-methoxypyridazin-3(2H)-one

Cat. No. B1584271
CAS RN: 63910-43-0
M. Wt: 160.56 g/mol
InChI Key: SUZFURZANOKZBL-UHFFFAOYSA-N
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Description

“4-Chloro-5-methoxypyridazin-3(2H)-one” is a chemical compound with the CAS number 63910-43-0 . It has a molecular weight of 160.56 . The IUPAC name for this compound is 4-chloro-5-methoxy-3(2H)-pyridazinone .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-methoxypyridazin-3(2H)-one” is represented by the linear formula C5H5ClN2O2 . The InChI code for this compound is 1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

“4-Chloro-5-methoxypyridazin-3(2H)-one” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Large Scale Synthesis

4-Chloro-5-methoxypyridazin-3(2H)-one has been the subject of research in large scale synthesis. Bryant et al. (1995) developed a method for synthesizing 3-chloro-5-methoxypyridazine, a related compound, on a large scale. This method involved selective displacement and catalytic hydrogenation processes, offering a superior route compared to previous synthesis methods (Bryant, Kunng, & South, 1995).

Electrophilic Chlorinating Agents

Park et al. (2005) described the use of chloropyridazin-3(2H)-one derivatives, including 4-chloro-5-methoxypyridazin-3(2H)-one, as novel electrophilic chlorinating agents. These compounds effectively facilitated α-chlorination of active methylene/methine compounds, yielding α-monochlorides and a,a-dichlorides (Park et al., 2005).

Structural Analysis

Alaşalvar et al. (2014) conducted a comprehensive study on the crystal structure and DFT calculations of a derivative of 4-chloro-5-methoxypyridazin-3(2H)-one. Their research included elemental analysis, spectroscopic techniques, and computational methods to elucidate the molecular geometry and vibrational frequencies of the compound (Alaşalvar et al., 2014).

Novel Functionalization

Verhelst et al. (2011) explored the synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange. Their study highlighted the potential of 4-chloro-5-methoxypyridazin-3(2H)-one in creating a variety of previously unknown pyridazin-3(2H)-one derivatives (Verhelst, Maes, Liu, Sergeyev, & Maes, 2011).

Spectroscopic Properties

Chamundeeswari, Samuel, and Sundaraganesan (2013) focused on the spectroscopic properties of chloro-methoxypyridazine compounds, closely related to 4-chloro-5-methoxypyridazin-3(2H)-one. They utilized FT-Raman, FT-Infrared spectra, and DFT calculations to study the molecular geometry and vibrational frequencies (Chamundeeswari, Samuel, & Sundaraganesan, 2013).

Electrochemical Cross-Coupling Reactions

Sengmany et al. (2007) reported an electrochemical method for the preparation of functionalized aryl- and heteroarylpyridazines using 4-chloro-5-methoxypyridazin-3(2H)-one. This method highlighted the compound's utility in nickel-catalyzed cross-coupling reactions (Sengmany et al., 2007).

Nitration of Secondary Amines

Park et al. (2003) explored the N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one, demonstrating the compound's role as an effective nitro group transfer agent (Park, Kim, Kim, Cho, Kim, Shiro, & Yoon, 2003).

Safety And Hazards

This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302) or inhaled (H332, H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

As “4-Chloro-5-methoxypyridazin-3(2H)-one” is primarily used for research and development purposes , its future directions would likely involve further studies to understand its properties and potential applications.

properties

IUPAC Name

5-chloro-4-methoxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZFURZANOKZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356117
Record name 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxypyridazin-3(2H)-one

CAS RN

63910-43-0
Record name 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-methoxy-3(2H)-pyridazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
BUW Maes, K Monsieurs, KTJ Loones, GLF Lemière… - Tetrahedron, 2002 - Elsevier
Easily accessible 2-substituted 4-aryl-5-methoxy- and 2-substituted 5-aryl-4-methoxypyridazin-3(2H)-ones were transformed into the corresponding aryl-hydroxypyridazin-3(2H)-ones …
Number of citations: 26 www.sciencedirect.com
YD Park, JJ Kim, SD Cho, SG Lee, JR Falck… - Synthesis, 2005 - thieme-connect.com
2, 4, 5-Trichloro-(2a) and 2, 4-dichloro-5-methoxypyridazin-3 (2H)-one (2b) are novel electrophilic chlorinating agents. α-Chlorination of active methylene/methine compounds with 2 in …
Number of citations: 20 www.thieme-connect.com
Z Riedl, BUW Maes, K Monsieurs, GLF Lemière… - Tetrahedron, 2002 - Elsevier
Suzuki cross-coupling reaction of 2-alkyl(methyl and benzyl)-5-chloro-4-methoxy- and 2-alkyl(methyl and benzyl)-4-chloro-5-methoxypyridazin-3(2H)-ones with 2-formylphenylboronic …
Number of citations: 44 www.sciencedirect.com
K Monsieurs, P Tapolcsányi, KTJ Loones, G Neumajer… - Tetrahedron, 2007 - Elsevier
In search for the structural elucidation of samoquasine A, a natural product isolated from the seeds of Annona squamosa L., two benzo[f]phthalazinone isomers have been synthesized. …
Number of citations: 18 www.sciencedirect.com
YJ Yoon, IS Koo, JK Park - Bulletin of the Korean Chemical Society, 2007 - koreascience.kr
The geometrical structures of pyridazin-3-one derivatives (4, 5-dihalopyridazin-3-one and 4-halo-5-alkoxypyridazin-3-one) with various functional and substituent groups were fully …
Number of citations: 8 koreascience.kr
M Asif - Cent Eur J Exp Biol, 2017 - academia.edu
There has been an increasing interest in the chemistry of pyridazinone derivatives because of their biological significance. Pyridazinones have been reported to possess variety of …
Number of citations: 24 www.academia.edu
P Tapolcsanyi, BUW Maes, K Monsieurs, GLF Lemière… - Tetrahedron, 2003 - Elsevier
Palladium-catalyzed intramolecular arylation of 2-benzyl-5-(2-bromophenyl)-4-phenylpyridazin-3(2H)-one yielded hitherto unknown 2-benzyldibenzo[f,h]phthalazin-1(2H)-one. The …
Number of citations: 30 www.sciencedirect.com
FX Tavares, JA Boucheron, SH Dickerson… - Journal of medicinal …, 2004 - ACS Publications
Glycogen synthase kinase 3 regulates glycogen synthase, the rate-determining enzyme for glycogen synthesis. Liver and muscle glycogen synthesis is defective in type 2 diabetics, …
Number of citations: 111 pubs.acs.org
C Landeta, BM Meehan, L McPartland, L Ingendahl… - 2017 - researchgate.net
Disulfide bonds contribute to protein stability, activity and folding in a variety of proteins including many involved in bacterial virulence such as, toxins, adhesins, flagella and pili among …
Number of citations: 2 www.researchgate.net
JJ Kim, DH Kweon, SD Cho, HK Kim, EY Jung, SG Lee… - Tetrahedron, 2005 - Elsevier
2-Cyanopyridazin-3(2H)-ones are novel, effective, selective and electrophilic cyanating agents. A variety of amino, thiol and carbon nucleophiles are chemoselectively N-, S- or C-…
Number of citations: 53 www.sciencedirect.com

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